L-Valine, N-(trifluoroacetyl)-, butyl ester L-Valine, N-(trifluoroacetyl)-, butyl ester
Brand Name: Vulcanchem
CAS No.: 1478-96-2
VCID: VC20970211
InChI: InChI=1S/C11H18F3NO3/c1-4-5-6-18-9(16)8(7(2)3)15-10(17)11(12,13)14/h7-8H,4-6H2,1-3H3,(H,15,17)/t8-/m0/s1
SMILES: CCCCOC(=O)C(C(C)C)NC(=O)C(F)(F)F
Molecular Formula: C11H18F3NO3
Molecular Weight: 269.26 g/mol

L-Valine, N-(trifluoroacetyl)-, butyl ester

CAS No.: 1478-96-2

Cat. No.: VC20970211

Molecular Formula: C11H18F3NO3

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

L-Valine, N-(trifluoroacetyl)-, butyl ester - 1478-96-2

Specification

CAS No. 1478-96-2
Molecular Formula C11H18F3NO3
Molecular Weight 269.26 g/mol
IUPAC Name butyl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
Standard InChI InChI=1S/C11H18F3NO3/c1-4-5-6-18-9(16)8(7(2)3)15-10(17)11(12,13)14/h7-8H,4-6H2,1-3H3,(H,15,17)/t8-/m0/s1
Standard InChI Key JYZZGZVAOFYMDY-QMMMGPOBSA-N
Isomeric SMILES CCCCOC(=O)[C@H](C(C)C)NC(=O)C(F)(F)F
SMILES CCCCOC(=O)C(C(C)C)NC(=O)C(F)(F)F
Canonical SMILES CCCCOC(=O)C(C(C)C)NC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator